molecular formula C20H21N3O B5557752 1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline

1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline

Cat. No. B5557752
M. Wt: 319.4 g/mol
InChI Key: DWIGMFBDFDGREW-UHFFFAOYSA-N
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Description

“1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone” is a small molecule with the molecular formula C9H15N3O2 . It has an average mass of 197.234 Da and a monoisotopic mass of 197.116425 Da . This compound belongs to the class of organic compounds known as aryl alkyl ketones .


Molecular Structure Analysis

The molecular structure of “1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone” consists of a 1,3,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and a methylaminoethanone group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone” are not available .

Scientific Research Applications

Synthesis and Properties of Novel Polymers

1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline is structurally related to compounds used in the synthesis of various polymers. For instance, Hsiao et al. (1999) described the synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, which included tert-butyl-substituted derivatives. These polymers, when converted to oxadiazole polymers, exhibited high thermal stability and were able to form transparent, flexible, and tough films, potentially useful in various industrial applications (Hsiao, Dai, & He, 1999).

Heterocyclic Compound Synthesis

The compound is also related to the field of heterocyclic compound synthesis. Bannikova et al. (2005) worked on the synthesis of compounds involving substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline, which is structurally similar. Such compounds play a crucial role in the development of new pharmaceuticals and materials due to their unique chemical properties (Bannikova, Maslivets, Rozhkova, Shklyaev, & Aliev, 2005).

Photophysical and Electrochemical Properties

The oxadiazole moiety in the compound suggests its relevance in studying the photophysical and electrochemical properties of materials. Xu et al. (2012) synthesized new iridium complexes with oxadiazole moieties, which exhibited intense phosphorescence and high quantum efficiencies. These properties are significant for applications in optoelectronic devices and sensors (Xu, Li, Wang, Zhang, Li, Jing, Zheng, Huang, Zuo, & You, 2012).

Application in Organic Chemistry Reactions

Compounds with tert-butyl and oxadiazole groups are also important in various organic chemistry reactions. Liu and Hii (2011) used tert-butyl perbenzoate in Fujiwara-Moritani reactions, demonstrating the versatility of tert-butyl compounds in synthetic chemistry. Such reactions are pivotal in creating complex organic molecules, which can have numerous applications (Liu & Hii, 2011).

Mechanism of Action

The mechanism of action of “1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone” is not available .

Safety and Hazards

The safety and hazards of “1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone” are not available .

properties

IUPAC Name

2-tert-butyl-5-(2-methyl-5,6-dihydrobenzo[f]isoquinolin-1-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-12-16(18-22-23-19(24-18)20(2,3)4)17-14(11-21-12)10-9-13-7-5-6-8-15(13)17/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIGMFBDFDGREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCC3=CC=CC=C3C2=C1C4=NN=C(O4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline
Reactant of Route 2
Reactant of Route 2
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline
Reactant of Route 3
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline
Reactant of Route 4
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline
Reactant of Route 5
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline
Reactant of Route 6
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline

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